N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester

Muramyl Dipeptide Synthesis Immunoadjuvant Research Peptide Stereochemistry

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester (Boc-Ala-D-Glu(OBzl)-NH₂, CAS 18814-49-8) is a synthetically protected dipeptide composed of Boc-protected L-alanine and D-glutamine γ-benzyl ester. It serves as a critical intermediate in the synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) and structurally related immunoadjuvant analogs.

Molecular Formula C20H29N3O6
Molecular Weight 407.5 g/mol
Cat. No. B13652168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester
Molecular FormulaC20H29N3O6
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)17(25)23-15(10-11-16(21)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,24)(H,22,27)(H,23,25)
InChIKeyGNNHDHBJACNYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ala-D-Glu(OBzl)-NH2 (CAS 18814-49-8) – A Protected Dipeptide for Stereospecific Muramyl Dipeptide Synthesis – Procurement Guide


N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester (Boc-Ala-D-Glu(OBzl)-NH₂, CAS 18814-49-8) is a synthetically protected dipeptide composed of Boc-protected L-alanine and D-glutamine γ-benzyl ester . It serves as a critical intermediate in the synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) and structurally related immunoadjuvant analogs [1]. The orthogonal protecting group strategy—acid-labile Boc at the N-terminus and hydrogenolysis-labile benzyl ester at the γ-carboxyl—enables selective sequential deprotection, a feature that distinguishes it from analogs employing a single protecting group or non-orthogonal pairings such as Fmoc/OBzl [2].

Why Stereochemistry and Orthogonal Protection Rule Out Generic Substitution of Boc-Ala-D-Glu(OBzl)-NH2


MDP derivatives exhibit stringent stereochemical requirements: the L-Ala-D-isoGln configuration is essential for immunoadjuvant activity, with the L,L and D,D diastereomers being >1,000-fold less potent in biological assays such as bone resorption stimulation [1]. Substituting Boc-Ala-D-Glu(OBzl)-NH₂ with an incorrectly configured diastereomer (e.g., Boc-L-Ala-L-Glu(OBzl)-NH₂) therefore yields an intermediate that cannot produce biologically active end products. Furthermore, replacing the orthogonal Boc/OBzl protection with a non-orthogonal system (e.g., Fmoc-Ala-D-Glu(OBzl)-NH₂) introduces side-reaction risks because the basic piperidine conditions used for Fmoc removal can promote diketopiperazine formation and partial benzyl ester cleavage [2]. These stereochemical and chemical incompatibilities make simple generic substitution both scientifically unsound and economically wasteful.

Quantitative Differentiators of Boc-Ala-D-Glu(OBzl)-NH2 (CAS 18814-49-8) vs. Closest Analogs – Procurement Evidence


L,D Stereochemical Configuration Confers >1,000-Fold Biological Activity Advantage Over L,L and D,D Diastereomers

The biological activity of muramyl dipeptide (MDP) is exquisitely stereospecific: N-acetyl-muramyl-L-alanyl-D-isoglutamine (the L,D stereoisomer) is >1,000-fold more active in stimulating bone resorption in fetal rat tissue culture than its L,L or D,D diastereomers [1]. Since Boc-Ala-D-Glu(OBzl)-NH₂ bears the identical L-Ala-D-isoGln configuration, it is the stereochemically mandatory protected intermediate for synthesizing biologically active MDP [2]. Using a diastereomeric building block such as Boc-L-Ala-L-Glu(OBzl)-NH₂ would produce an inert product, rendering the entire synthetic effort and procurement cost wasted.

Muramyl Dipeptide Synthesis Immunoadjuvant Research Peptide Stereochemistry

Melting Point Elevation of 35–40°C Over Boc-Ala-D-Glu-NH2 Enables Highly Crystalline Intermediates for Purification

Boc-Ala-D-Glu(OBzl)-NH₂ exhibits a melting point of 133–134°C , which is 35–40°C higher than that of its γ-deprotected analog Boc-Ala-D-Glu-NH₂ (CAS 18814-50-1), which melts at 94–98°C . The elevated melting point reflects the enhanced crystallinity conferred by the benzyl ester protecting group, facilitating straightforward purification by recrystallization and enabling the isolation of stable, crystalline intermediates at each synthetic step as documented in the Phillips et al. gram-scale MDP synthesis protocol [1]. For procurement, the higher melting point serves as a practical quality marker: batches deviating significantly from 133–134°C may indicate incomplete protection or contamination.

Peptide Crystallography Intermediate Purification Physical Characterization

Cost Advantage: Boc-Ala-D-Glu(OBzl)-NH2 Is ~52% Less Expensive per Gram Than the Free Acid Analog Boc-Ala-D-Glu-NH2

Boc-Ala-D-Glu(OBzl)-NH₂ is priced at approximately 321 €/g (Bachem product via CymitQuimica) , whereas the corresponding deprotected analog Boc-Ala-D-Glu-NH₂ (CAS 18814-50-1) is listed at 669 €/g (Biosynth product via CymitQuimica) . This represents a ~52% cost reduction for the benzyl-protected form. The price difference likely reflects the additional synthetic step required to remove the benzyl ester and purify the free acid form. For laboratories that require the protected intermediate for subsequent coupling reactions, purchasing the OBzl-protected form directly is both synthetically and economically advantageous, avoiding the inefficiency of buying the more expensive deprotected compound only to re-protect it.

Peptide Building Block Procurement Cost-Efficiency Analysis Research Supply Chain

Orthogonal Boc/OBzl Protection Enables Selective Sequential Deprotection Unavailable with Fmoc-Based Analogs

The acid-labile Boc group (cleaved with TFA) and the hydrogenolysis-labile benzyl ester (cleaved with H₂/Pd) are fully orthogonal protecting groups [1]. This orthogonality enables the critical synthetic sequence for MDP production: (i) Boc removal with TFA to expose the L-alanine N-terminus for coupling to the muramic acid moiety, followed by (ii) hydrogenolytic removal of the benzyl ester to liberate the γ-carboxyl of D-glutamine—all without affecting the peptide backbone. In contrast, Fmoc-based analogs such as Fmoc-Ala-D-Glu(OBzl)-NH₂ cannot achieve this selectivity because the basic piperidine conditions required for Fmoc removal can promote diketopiperazine formation and partial benzyl ester cleavage [2], compromising both yield and purity. The Boc/OBzl combination thus uniquely enables the sequential deprotection logic of the Phillips et al. gram-scale MDP synthesis [3].

Orthogonal Protecting Group Strategy Solution-Phase Peptide Synthesis MDP Derivative Chemistry

Validated Use as a Stable Crystalline Intermediate Enabling Gram-Scale MDP Synthesis with Characterizable Purity at Each Step

Phillips et al. (1984) demonstrated that Boc-Ala-D-Glu(OBzl)-NH₂ (prepared by condensing D-isoglutamine 4-benzyl ester with N-(tert-butoxycarbonyl)-L-alanine N-hydroxysuccinimide ester) is isolated as a stable, crystalline product at the intermediate step [1]. The synthetic scheme was validated to be capable of producing gram quantities of highly pure MDP, and the intermediate was fully characterized before proceeding to the next step. This documented track record of scalability and intermediate characterizability is not matched by less-studied diastereomers (e.g., Boc-L-Ala-L-Glu(OBzl)-NH₂) for which no peer-reviewed gram-scale synthesis protocol involving the protected dipeptide has been reported.

Muramyl Dipeptide Chemistry Gram-Scale Synthesis Intermediate Stability

Evidence-Backed Application Scenarios for Procuring Boc-Ala-D-Glu(OBzl)-NH2 (CAS 18814-49-8)


Synthesis of Muramyl Dipeptide (MDP) and Stereochemically Defined Analogs

The compound is the direct protected intermediate in the Phillips et al. (1984) gram-scale MDP synthesis protocol [1]. Laboratories synthesizing MDP, MDP analogs, or MDP conjugates (e.g., paclitaxel-MDP conjugates with dual anti-tumor and anti-metastatic effects) must procure the L-Ala-D-isoGln stereoisomer specifically, because the biological activity of the final product depends critically on this stereochemistry—the L,L and D,D diastereomers are >1,000-fold less active [2]. The orthogonal Boc/OBzl protection further enables the stepwise coupling sequence: Boc removal for muramic acid conjugation, followed by hydrogenolytic OBzl removal to free the γ-carboxyl for further functionalization.

Development of Desmuramyl Dipeptide Adjuvants

Boc-Ala-D-Glu(OBzl)-NH₂ has been used as the commercial starting material for desmuramyl dipeptide research. As reported by Bajan (2022), the commercially available Boc-L-Ala-D-isoGln(OBn) was deprotected by removing the benzyl protective group to yield Boc-L-Ala-D-isoGln, which was then used as the peptide subunit for synthesizing ferrocene amide derivatives of mannosylated desmuramyl dipeptide with potential adjuvant activity [3]. This demonstrates the compound's practical utility in modern adjuvant development pipelines where the benzyl ester protecting group serves as a temporary mask that can be selectively removed under mild hydrogenolysis conditions without disturbing the Boc protection needed for subsequent coupling steps.

Solution-Phase Peptide Synthesis Requiring Orthogonal C-Terminal Protection

The compound is ideally suited for solution-phase synthesis of peptide analogs requiring orthogonal deprotection of the γ-carboxyl group [4]. The benzyl ester protection on the D-glutamine side chain remains stable during acidic Boc removal (TFA/DCM), enabling selective N-terminal deprotection without premature exposure of the γ-carboxyl. This is distinct from Fmoc-based alternatives where the basic piperidine conditions used for Fmoc removal can compromise benzyl ester integrity [5]. For laboratories practicing solution-phase peptide chemistry, this orthogonal protection profile makes Boc-Ala-D-Glu(OBzl)-NH₂ the preferred building block when sequential, selective deprotection is required.

Structure-Activity Relationship (SAR) Studies of Immunomodulatory Peptides

The L-Ala-D-isoGln stereochemistry embedded in Boc-Ala-D-Glu(OBzl)-NH₂ corresponds to the minimal structural entity essential for the immunoadjuvant activities characteristic of bacterial cell walls [6]. For SAR studies exploring modifications to the muramyl moiety, the peptide chain, or the C-terminal functional group, procuring the stereochemically correct protected dipeptide ensures that any observed changes in activity are attributable to the deliberate structural modification rather than to an incorrect stereochemical configuration. The availability of high-purity commercial material (≥97% by HPLC/NMR from vendors such as Bidepharm) further supports reproducible SAR data generation.

Quote Request

Request a Quote for N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.